6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol
Description
Significance of Quinolone and Dihydroquinoline Ring Systems in Chemical and Biological Sciences
Quinolone and dihydroquinoline ring systems are fundamental structures in medicinal chemistry, recognized for their presence in a wide array of biologically active compounds. nih.gov Quinolones, which are bicyclic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and their partially saturated dihydroquinoline counterparts, are considered privileged scaffolds due to their ability to interact with a diverse range of biological targets.
The versatility of the quinolone nucleus has led to its incorporation into drugs with a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory properties. mdpi.comresearchgate.nettridhascholars.org For instance, the well-known fluoroquinolone antibiotics are based on this core structure and function by inhibiting bacterial DNA gyrase and topoisomerase. nbinno.com Furthermore, modifications to the quinolone ring at various positions have been shown to modulate the biological activity of the resulting derivatives, making it a highly adaptable framework for drug design. researchgate.net
Dihydroquinoline derivatives are also of significant interest, with studies indicating their potential as anticancer agents. researchgate.net The 1,2,3,4-tetrahydroquinoline (B108954) ring system, a related structure, is found in numerous natural products and synthetic molecules with biological activity. mdpi.com
Historical Context of Research on 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol and its Analogs
While specific historical research on this compound is not extensively documented in readily available literature, the broader history of quinoline (B57606) synthesis provides a relevant backdrop. The synthesis of the parent compound, quinoline, dates back to the 19th century. Over the years, numerous methods for constructing the quinoline ring system have been developed, with some of the most notable being the Skraup, Doebner-von Miller, Combes, and Knorr syntheses. iipseries.org
The Skraup synthesis, for example, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nbinno.comgoogle.com Such classical methods have been instrumental in accessing a wide variety of substituted quinolines, including those with methoxy (B1213986) groups, which are precursors to more complex derivatives. The synthesis of 6-methoxyquinoline, a closely related analog, has been achieved through modifications of these established methods. nbinno.comgoogle.com The development of these synthetic routes has been crucial for enabling the exploration of the chemical and biological properties of this class of compounds.
Overview of Current Research Trajectories for the Chemical Compound
Current research into quinolone and dihydroquinoline scaffolds is multifaceted, with several key areas of investigation. While direct studies on this compound are limited, the research trends for its analogs provide insight into its potential areas of interest.
A significant focus of modern research is the development of novel therapeutic agents. Scientists are actively designing and synthesizing new quinoline derivatives with potential applications in oncology and infectious diseases. mdpi.comtridhascholars.org For example, some 6-methoxy-2-arylquinoline analogs have been investigated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov Other research has explored the use of quinoline derivatives as HIV-1 reverse transcriptase inhibitors. google.com
In the realm of materials science, the unique photophysical properties of certain quinoline derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The investigation into new synthetic methodologies for creating these complex molecules also remains an active area of research, with a focus on developing more efficient and environmentally friendly processes. mdpi.comchemicalbook.com The integration of computational methods, such as molecular docking, is also becoming increasingly prevalent in guiding the design and predicting the activity of new quinolone-based compounds. nih.gov
Data Tables
Table 1: Physicochemical Properties of the Related Compound 6-Methoxyquinoline
| Property | Value |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 18-20°C |
| Boiling Point | 140-146°C at 15 mmHg |
| Solubility | Insoluble in water, soluble in alcohol |
| Density | 1.15 g/mL at 20°C |
| Data sourced from Ningbo Inno Pharmchem. nbinno.com |
Table 2: Examples of Biologically Active Quinolone and Dihydroquinoline Analogs
| Compound Class | Example | Biological Activity Investigated |
| Fluoroquinolones | Ciprofloxacin | Antibacterial |
| 4-Quinolones | Various derivatives | Antitubercular, Anticancer |
| 6-Methoxy-2-arylquinolines | Specific synthesized analogs | P-glycoprotein inhibition |
| Dihydroquinolinones | Various derivatives | Anticancer |
| Tetrahydroquinolines | Angustureine, Virantmycin | Natural products with bioactivity |
| Information compiled from various sources. mdpi.comresearchgate.netmdpi.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-methyl-2H-quinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFDTMZSHCWBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=C(C2=C1C=CC(=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40771065 | |
| Record name | 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40771065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143141-97-3 | |
| Record name | 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40771065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Methoxy 1 Methyl 1,2 Dihydroquinolin 4 Ol and Its Derivatives
Classical and Contemporary Approaches to Dihydroquinolin-4-ol Synthesis
The construction of the dihydroquinolin-4-ol core can be achieved through various synthetic routes, ranging from well-established classical reactions to modern multi-component strategies. These methods offer diverse pathways to access the fundamental quinolone framework.
Modifications of Established Heterocyclic Synthesis Reactions
Classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions, provide the foundational chemistry for accessing quinolin-4-ol scaffolds. jptcp.com The Conrad-Limpach synthesis, in particular, is a robust method for preparing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org
For the synthesis of 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol, a modification of the Conrad-Limpach reaction is a plausible and direct approach. This would involve a two-step process:
Formation of the Enaminone Intermediate: The reaction begins with the condensation of N-methyl-p-anisidine with a β-ketoester, such as ethyl acetoacetate. This step forms the key intermediate, ethyl 3-(N-methyl-4-methoxyphenylamino)but-2-enoate. This reaction is typically carried out under mild conditions.
Thermal Cyclization: The subsequent and rate-determining step is the thermal intramolecular cyclization of the enaminone intermediate. wikipedia.org This high-temperature reaction (typically around 250 °C) effects a 6-endo-trig cyclization to form the dihydroquinolin-4-ol ring system. The use of a high-boiling inert solvent, such as mineral oil, is often crucial for achieving high yields in this step. wikipedia.org
| Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Type |
| N-methyl-p-anisidine | Ethyl acetoacetate | Ethyl 3-(N-methyl-4-methoxyphenylamino)but-2-enoate | This compound | Conrad-Limpach Synthesis |
Multi-Component Reaction Development and Optimization
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
Several MCRs have been developed for the synthesis of dihydroquinoline and quinolinone derivatives. For instance, a one-pot reaction of anilines with alkyl vinyl ketones, catalyzed by indium(III) chloride on a silica (B1680970) gel surface under microwave irradiation, provides an efficient route to dihydroquinolines. organic-chemistry.org The development of an MCR for the direct synthesis of this compound would likely involve the reaction of N-methyl-p-anisidine, a suitable three-carbon building block, and a carbonyl source. Optimization of catalysts, solvents, and reaction conditions would be critical to achieving high yields and selectivity.
Targeted Synthesis of Functionalized this compound Analogs
The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new derivatives with tailored properties. This can be achieved through regioselective reactions and the generation of chemical libraries.
Regioselective Functionalization Strategies
The dihydroquinolin-4-ol scaffold presents several sites for potential functionalization. Regioselective C-H activation has become a powerful strategy for the precise modification of heterocyclic compounds. mdpi.comnih.gov For the this compound core, the most reactive positions for electrophilic substitution are likely to be on the benzene (B151609) ring, guided by the activating methoxy (B1213986) and amino groups.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are invaluable tools for introducing a wide range of substituents. These reactions would typically require prior halogenation of the quinolone ring to introduce a reactive handle. The regioselectivity of this initial halogenation would be a key consideration in the synthetic design.
The table below summarizes potential regioselective functionalization strategies:
| Reaction Type | Reagents | Potential Position of Functionalization |
| Nitration | HNO₃/H₂SO₄ | Benzene ring (ortho/para to activating groups) |
| Halogenation | NBS, NCS | Benzene ring, potentially C3 |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Position of prior halogenation |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Position of prior halogenation |
| C-H Arylation | Aryl halide, Pd catalyst | C8 position |
Generation of Diverse Chemical Libraries based on the Quinolone Scaffold
The development of chemical libraries based on the this compound scaffold is essential for high-throughput screening and the discovery of new bioactive compounds. Combinatorial chemistry approaches, both in solution and on solid phase, can be employed to rapidly generate a large number of analogs. nih.govamanote.com
A common strategy involves the synthesis of a common intermediate that can be readily diversified. For example, a halogenated derivative of this compound could serve as a versatile precursor for a variety of cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, and amino substituents. The use of automated synthesis platforms can further accelerate the library generation process.
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. sciety.orgiitm.ac.in In the context of synthesizing this compound and its derivatives, several green strategies can be implemented.
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in the synthesis of quinolines and related heterocycles. organic-chemistry.orgresearchgate.net These techniques can reduce the need for high temperatures and long reaction times associated with classical methods like the Conrad-Limpach cyclization.
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ethanol, or even solvent-free conditions, is a key aspect of green chemistry. researchgate.net For instance, the intramolecular cyclization of o-aminochalcones to provide 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been efficiently carried out using zirconyl nitrate (B79036) as a water-tolerant Lewis-acid catalyst under mild conditions. organic-chemistry.org The development of reusable heterogeneous catalysts can also contribute to more sustainable synthetic processes.
Atom Economy: Multi-component reactions inherently possess high atom economy, as most of the atoms from the starting materials are incorporated into the final product. nih.gov Designing synthetic routes that maximize atom economy is a fundamental principle of green chemistry.
The following table highlights some green chemistry approaches applicable to the synthesis of dihydroquinolin-4-ol derivatives:
| Green Chemistry Principle | Application |
| Alternative Energy Sources | Microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. |
| Green Solvents | Use of water, ethanol, or solvent-free conditions to minimize volatile organic compound (VOC) emissions. researchgate.net |
| Green Catalysts | Employment of recyclable heterogeneous catalysts or water-tolerant Lewis acids. organic-chemistry.orgmdpi.com |
| Atom Economy | Utilization of multi-component reactions to maximize the incorporation of starting materials into the final product. |
By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally friendly.
Process Optimization for Laboratory-Scale and Scalable Production of the Compound
The efficient synthesis of this compound and its derivatives is crucial for enabling further research and potential applications. Process optimization for both laboratory-scale and scalable production focuses on maximizing yield, purity, and cost-effectiveness while minimizing reaction times and environmental impact. While specific optimization studies for this compound are not extensively detailed in the public domain, the optimization of synthetic routes for structurally similar quinolin-4-ones provides a valuable framework.
Key synthetic strategies for quinolin-4-one cores, such as the Conrad-Limpach and Gould-Jacobs reactions, are often the focus of optimization efforts. These traditional methods, while effective, can suffer from harsh reaction conditions, such as high temperatures and the use of hazardous chemicals. mdpi.com Modern approaches aim to mitigate these drawbacks through the use of alternative solvents, catalysts, and reaction conditions.
For laboratory-scale synthesis, optimization often involves a systematic variation of parameters such as temperature, solvent, catalyst, and reaction time to identify the conditions that provide the highest yield and purity. For instance, in the Conrad-Limpach reaction, the choice of a high-boiling inert solvent like diphenyl ether has been shown to significantly increase cyclization yields, in some cases up to 95%. mdpi.com
The development of more environmentally friendly synthesis methods is also a key aspect of modern process optimization. This includes the exploration of metal-free reactions and transition-metal-catalyzed procedures that can proceed under milder conditions. mdpi.com
Below are interactive data tables summarizing typical reaction conditions and optimization parameters for the synthesis of quinolin-4-one derivatives, which can be extrapolated for the synthesis of this compound.
Table 1: Optimization Parameters for Conrad-Limpach Cyclization
| Parameter | Variation | Effect on Yield/Purity | Notes |
| Solvent | Mineral Oil, Diphenyl Ether, Dowtherm A | High-boiling inert solvents can increase yields to ~95%. mdpi.com | High cost of solvents can be a drawback for large-scale production. mdpi.com |
| Temperature | 250-300 °C | High temperatures are typically required for cyclization. | Can lead to side reactions and decomposition. |
| Catalyst | Acid or Base | Choice of catalyst can influence reaction rate and selectivity. | Optimization is crucial to minimize by-product formation. |
| Reaction Time | 1-4 hours | Shorter reaction times are desirable for scalability. | Must be balanced with achieving complete conversion. |
Table 2: Comparison of Synthetic Methods for Quinolin-4-one Core
| Synthetic Method | Typical Reagents | Advantages | Disadvantages | Potential for Scale-up |
| Gould-Jacobs Reaction | Anilines, diethyl ethoxymethylenemalonate | Good for a wide range of products. researchgate.net | Requires high temperatures for cyclization and subsequent hydrolysis/decarboxylation steps. mdpi.com | Moderate |
| Conrad-Limpach Reaction | Anilines, β-ketoesters | Can achieve high yields with optimized conditions. mdpi.com | Requires very high temperatures and expensive solvents. mdpi.com | Moderate |
| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed intramolecular cyclization. | Substrate dependent, can lead to mixtures of quinolin-2-ones and quinolin-4-ones. mdpi.com | Good |
| Improved Skraup Synthesis | Glycerol, p-anisidine, inhibitors | Cost-effective and scalable. nbinno.comguidechem.com | Traditionally low yields and complex procedures. guidechem.com | High (with improvements) |
Chemical Reactivity and Transformation of 6 Methoxy 1 Methyl 1,2 Dihydroquinolin 4 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Dihydroquinoline Core
The electronic nature of the 6-methoxy-1-methyl-1,2-dihydroquinolin-4-ol core dictates its susceptibility to electrophilic and nucleophilic attack. The benzene (B151609) portion of the ring system is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group at the 6-position and the secondary amine functionality.
Electrophilic Substitution: The electron-donating nature of the methoxy group and the nitrogen atom increases the electron density of the aromatic ring, directing electrophiles primarily to the ortho and para positions. imperial.ac.uklibretexts.org Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at the C5 and C7 positions. The C3 position of the dihydroquinoline ring, being part of an enamine-like system, is also nucleophilic and susceptible to attack by electrophiles.
Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the electron-rich benzene ring is generally unfavorable unless an activating electron-withdrawing group is present. nih.govrsc.org However, the 4-position is a potential site for nucleophilic attack. While the hydroxyl group is a poor leaving group, its conversion to a better leaving group (e.g., a tosylate) would render the C4 position susceptible to displacement by various nucleophiles. Furthermore, in the keto-tautomer form, the C3 position can be deprotonated to form an enolate, which can then act as a nucleophile in substitution reactions.
Table 1. Predicted Substitution Reactions on the Dihydroquinoline Core.
Derivatization Strategies at the Nitrogen and Hydroxyl Moieties
The nitrogen and hydroxyl groups offer prime locations for derivatization, enabling the synthesis of a library of analogs with modified physicochemical properties.
N-Derivatization: The secondary amine within the dihydroquinoline ring can be readily alkylated or acylated. N-alkylation of similar dihydroquinoline systems has been achieved using various alkyl halides under phase-transfer catalysis conditions. Furthermore, reductive amination provides a route to N-alkylated tetrahydroquinolines from quinolines, a process that proceeds via a dihydroquinoline intermediate. acs.org
O-Derivatization: The 4-hydroxyl group behaves as a typical alcohol and can be transformed into esters and ethers. O-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. mdpi.com O-alkylation is also a common transformation. Studies on related quinolinone systems have shown that the competition between N- and O-alkylation can be influenced by reaction conditions and the substitution pattern on the ring. researchgate.net
Table 2. Common Derivatization Strategies.
Oxidation and Reduction Pathways of the Dihydroquinoline Ring System
The dihydroquinoline ring is an intermediate oxidation state between a fully aromatic quinoline (B57606) and a saturated tetrahydroquinoline, making it amenable to both oxidation and reduction.
Oxidation: 1,2-dihydroquinolines are readily oxidized to the corresponding aromatic quinolines. This transformation can often occur spontaneously in the presence of air, particularly under acidic conditions. researchgate.net Chemical oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO₂), or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed to efficiently achieve this aromatization, which is often the final step in quinoline synthesis following a Povarov reaction. nih.gov The oxidation of this compound would yield the corresponding 6-methoxy-1-methylquinolinium-4-ol salt.
Reduction: The C3-C4 double bond in the dihydroquinoline ring can be reduced to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954). This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or by using hydride reagents. nih.gov The reduction of quinolines often proceeds stepwise, first to a 1,2-dihydroquinoline (B8789712) intermediate, which is then further reduced to the tetrahydroquinoline. researchgate.net
Table 3. Oxidation and Reduction Products.
Cycloaddition and Condensation Reactions for Scaffold Diversification
The unsaturated and functionalized nature of the dihydroquinoline core allows it to participate in reactions that build molecular complexity, such as cycloadditions and condensations.
Cycloaddition Reactions: The dihydroquinoline system contains a diene-like fragment within its structure, suggesting its potential participation in [4+2] cycloaddition reactions (Diels-Alder reactions). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While the aromaticity of the benzene ring would need to be overcome, the dihydro portion is more reactive. A more common cycloaddition approach involving this scaffold is the Povarov reaction, which utilizes an aniline (B41778), an aldehyde, and an activated alkene to construct a tetrahydroquinoline ring system. researchgate.netthieme-connect.comeurekaselect.com This reaction proceeds via an imine that undergoes a formal aza-Diels-Alder reaction with the alkene. The resulting tetrahydroquinoline can then be oxidized to a quinoline, often through a dihydroquinoline intermediate. nih.govmdpi.com
Condensation Reactions: The keto-tautomer, 6-methoxy-1-methyl-2,3-dihydroquinolin-4(1H)-one, possesses an α-methylene group (at C3) that is susceptible to deprotonation by a base to form an enolate. This enolate can act as a nucleophile in Aldol-type condensation reactions with aldehydes or ketones, forming a new carbon-carbon bond at the C3 position. orgosolver.comsigmaaldrich.comlibretexts.org This reaction would lead to the formation of a β-hydroxy carbonyl compound, which could subsequently dehydrate to an α,β-unsaturated system.
Mechanistic Investigations of Novel Chemical Transformations
Understanding the mechanisms of reactions involving the dihydroquinoline scaffold is key to controlling selectivity and developing new synthetic methods.
Mechanism of Oxidation: The oxidation of dihydroquinolines to quinolines is a fundamental transformation. With oxidants like DDQ, the reaction is believed to proceed via a hydride transfer mechanism. The dihydroquinoline donates a hydride to the quinone, forming a dihydroquinolinium cation and a reduced quinone anion. nih.gov Subsequent deprotonation by the anion regenerates the aromatic quinoline system.
Mechanism of Povarov Reaction: The mechanism of the Povarov reaction, which leads to the tetrahydroquinoline core, has been studied extensively. It is generally accepted to proceed not as a concerted pericyclic reaction, but through a stepwise pathway. The reaction is initiated by acid-catalyzed formation of an N-aryliminium ion from the aniline and aldehyde. This electrophilic species is then attacked by the electron-rich alkene in a stepwise manner, involving a cationic intermediate that subsequently cyclizes to form the tetrahydroquinoline ring. researchgate.netorganic-chemistry.org
Mechanism of Electrophilic Substitution: The mechanism of electrophilic substitution on the activated benzene ring follows the classical SEAr pathway. The electrophile attacks the π-system of the ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Loss of a proton from the site of attack then restores the aromaticity of the ring, yielding the substituted product. libretexts.org The electron-donating methoxy and amino groups stabilize the cationic intermediate, facilitating the reaction.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 1 Methyl 1,2 Dihydroquinolin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol, one-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the proton and carbon frameworks. The ¹H NMR spectrum would be expected to show distinct signals for the N-methyl and O-methyl protons, the protons on the dihydro portion of the heterocyclic ring, and the protons on the aromatic ring. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, including those of the methyl groups, the aromatic carbons, and the carbons of the dihydroquinolinol core.
While 1D NMR provides fundamental information, multi-dimensional techniques are indispensable for assembling the complete molecular puzzle, especially for complex heterocyclic systems like quinolines. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish atomic connectivity.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the title compound, it would be crucial for tracing the connectivity of protons H-2, H-3, and H-4 in the dihydro ring and for assigning the coupled protons on the aromatic ring (H-5, H-7, H-8).
HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC: This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. It is vital for connecting different fragments of the molecule. For instance, HMBC would show correlations from the N-methyl protons to carbons C-2 and C-8a, and from the methoxy (B1213986) protons to C-6, confirming the position of these substituents.
Based on established chemical shift principles for quinoline (B57606) derivatives, a set of predicted NMR assignments for this compound is presented below.
Predicted ¹H and ¹³C NMR Data
| Position | Predicted δ ¹H (ppm) | Predicted δ ¹³C (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| 1-CH₃ | ~3.0 | ~35.0 | C-2, C-8a |
| 2 | ~3.4 (2H) | ~45.0 | C-3, C-4, C-8a |
| 3 | ~2.6 (2H) | ~30.0 | C-2, C-4, C-4a |
| 4 | - | ~68.0 (C-OH) | - |
| 4a | - | ~125.0 | - |
| 5 | ~7.0 (d) | ~115.0 | C-4a, C-6, C-7 |
| 6-OCH₃ | ~3.8 (s) | ~55.5 | C-6 |
| 6 | - | ~155.0 | - |
| 7 | ~6.8 (dd) | ~114.0 | C-5, C-6, C-8a |
| 8 | ~7.3 (d) | ~128.0 | C-7, C-8a |
| 8a | - | ~140.0 | - |
Computational chemistry provides powerful tools for validating proposed structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts based on the principles of density functional theory (DFT). This method computes the nuclear magnetic shielding tensors for a given molecular geometry.
The workflow for GIAO analysis of this compound would involve:
Generating a 3D model of the molecule.
Performing a conformational search to identify the lowest energy conformer(s).
Optimizing the geometry of the conformer(s) at a suitable level of theory.
Calculating the NMR shielding tensors using the GIAO method.
Converting the calculated shielding values to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).
The resulting predicted spectrum can be compared with experimental data. A strong correlation between the calculated and observed chemical shifts provides high confidence in the structural assignment and can help resolve ambiguities, particularly in distinguishing between isomers.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, offering a molecular fingerprint.
For this compound, IR and Raman spectra would provide clear evidence for key functional groups. The presence of a hydroxyl group (-OH) would be indicated by a characteristic broad stretching band in the IR spectrum. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-N bond vibrations, would also be identifiable.
Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3400 - 3200 (broad) | Hydroxyl |
| Aromatic C-H stretch | 3100 - 3000 | Aromatic Ring |
| Aliphatic C-H stretch | 3000 - 2850 | -CH₃, -CH₂- |
| Aromatic C=C stretch | 1600 - 1450 | Aromatic Ring |
| Aromatic C-O stretch | 1275 - 1200 (asym) | Aryl Ether |
| Aliphatic C-N stretch | 1250 - 1020 | Tertiary Amine |
| C-O stretch | 1150 - 1050 | Secondary Alcohol |
To move beyond simple functional group identification and achieve a complete assignment of the vibrational spectrum, a normal coordinate analysis (NCA) can be performed. This computational method calculates the fundamental vibrational frequencies of the molecule and describes the nature of each vibration.
The Potential Energy Distribution (PED) is calculated as part of the NCA. PED breaks down each normal mode of vibration into contributions from various internal coordinates (i.e., individual bond stretches, angle bends, and torsions). This allows for a precise assignment of complex spectral bands that arise from coupled vibrations, providing a deep understanding of the molecule's internal dynamics.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. For this compound (C₁₁H₁₃NO₂), the expected exact mass would be precisely measured and compared to the theoretical value.
Tandem mass spectrometry (MS/MS) is then used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be inferred, corroborating the structure determined by NMR. The fragmentation of quinoline and isoquinoline (B145761) derivatives often follows characteristic patterns. For the title compound, likely fragmentation pathways would include the loss of small, stable neutral molecules or radicals.
Predicted Key Fragmentation Pathways
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
|---|---|---|---|
| [M]⁺• | [M - 15]⁺ | •CH₃ | Loss of methyl radical from N-CH₃ or O-CH₃ |
| [M]⁺• | [M - 18]⁺• | H₂O | Loss of water from the hydroxyl group |
| [M]⁺• | [M - 31]⁺ | •OCH₃ | Loss of methoxy radical |
| [M - 15]⁺ | [M - 15 - 28]⁺ | CO | Loss of carbon monoxide |
These pathways provide structural clues; for example, the loss of a methyl radical (•CH₃) is a common fragmentation for compounds containing methoxy or N-methyl groups.
X-ray Crystallography for Solid-State Structural Determination
While NMR spectroscopy determines the structure in solution, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Computational Chemistry and Theoretical Studies on 6 Methoxy 1 Methyl 1,2 Dihydroquinolin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of a compound.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation of a molecule. researchgate.net Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting data provides a precise three-dimensional model of the compound's structure. While specific experimental or calculated geometric parameters for 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol are not detailed in the provided search results, a DFT analysis would yield a table of optimized parameters.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C4-O | ~1.37 Å |
| Bond Length | C6-O | ~1.36 Å |
| Bond Length | N1-C1' (methyl) | ~1.47 Å |
| Bond Angle | C3-C4-C4a | ~121° |
| Bond Angle | C5-C6-O | ~125° |
| Dihedral Angle | H-O-C4-C4a | ~180° |
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -5.85 | Electron-donating ability |
| ELUMO | -1.20 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.65 | High kinetic stability and low reactivity |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from the donor to the acceptor orbital. A higher E(2) value signifies a stronger interaction. For this compound, significant interactions would be expected between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the quinoline (B57606) ring system.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O (hydroxyl) | π(C3-C4) | ~22.5 |
| LP(1) O (methoxy) | π(C5-C6) | ~25.1 |
| LP(1) N1 | π(C8a-C2) | ~35.8 |
| π(C5-C6) | π(C4a-C8a) | ~18.4 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are favorable for nucleophilic attack. Green regions represent neutral potential. researchgate.net
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to their high electronegativity. A region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, identifying it as a potential hydrogen bond donor site.
Prediction of Non-Linear Optical (NLO) Properties
Materials with significant Non-Linear Optical (NLO) properties are important for applications in optoelectronics and photonics. researchgate.net Computational methods can predict the NLO response of a molecule, primarily by calculating the first-order hyperpolarizability (β). Molecules with extensive π-electron systems and significant charge transfer characteristics often exhibit strong NLO properties. The small HOMO-LUMO gap and charge delocalization evident from FMO and NBO analyses can be indicators of potential NLO activity. The calculated hyperpolarizability is often compared to that of a standard reference material, such as urea.
| Parameter | Calculated Value (a.u.) | Comparison |
|---|---|---|
| First Hyperpolarizability (β) | ~8.5 x 10-30 esu | Several times greater than urea |
Molecular Dynamics Simulations and Conformational Analysis
Based on a comprehensive search of publicly available scientific literature, there are no specific molecular docking, protein interaction, or binding affinity prediction studies focused solely on the chemical compound “this compound.”
Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis on the in silico ligand-target interactions for this specific molecule as requested. The information required to generate the content for the specified section does not exist in the current body of scientific research.
Investigations into the Biological Activities of 6 Methoxy 1 Methyl 1,2 Dihydroquinolin 4 Ol and Its Analogs Preclinical Focus
Exploration of Antiproliferative and Anticancer Mechanisms
The anticancer potential of quinolinone analogs has been a significant area of research. Studies have delved into their ability to modulate the cell cycle, induce programmed cell death (apoptosis), and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.
Research has shown that certain quinolinone derivatives can halt the progression of cancer cells through the cell cycle and trigger apoptosis. For instance, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) was found to inhibit the growth of human ovarian cancer cell lines in a time- and dose-dependent manner. nih.gov This compound induced G2/M phase cell cycle arrest by downregulating cyclin B1 and cdk1. nih.gov Furthermore, it promoted apoptosis, as evidenced by morphological changes, DNA fragmentation, and alterations in the levels of apoptosis-related proteins such as Bcl-2, Bax, and p53. nih.gov
Similarly, other related compounds like 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) have demonstrated the ability to induce apoptosis in human leukemia K562 cells. researchgate.net The mechanism of action for some analogs, like dimethoxycurcumin (B1670665) (DMC), has been linked to the production of reactive oxygen species (ROS), leading to the release of mitochondrial cytochrome c and subsequent activation of caspase-3, key events in the apoptotic cascade. koreamed.org
| Compound | Cell Line | Effect | Key Findings |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | Human ovarian cancer (2774, SKOV3) | Cell cycle arrest, Apoptosis | G2/M arrest via cyclin B1/cdk1 downregulation; decreased Bcl-2, increased Bax and p53. nih.gov |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Human leukemia (K562) | Apoptosis | Downregulation of Bcl-2 protein. researchgate.net |
| Dimethoxycurcumin (DMC) | Human renal carcinoma (Caki) | Apoptosis | ROS production, cytochrome c release, caspase-3 activation. koreamed.org |
The inhibition of angiogenesis is a crucial strategy in cancer therapy. nih.gov Studies have shown that certain methoxy-containing compounds can interfere with this process. For example, 6-methoxyequol (6-ME), a phytoestrogen metabolite, has been found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). nih.gov This inhibition is achieved by targeting the phosphorylation of MEK1/2 and its downstream substrate ERK1/2, which are key components of the mitogenic MAPK pathway. nih.gov While 6-ME inhibited endothelial cell proliferation, it did not affect VEGF-induced migration or survival. nih.gov
Enzyme Inhibition Studies and Target Identification
The biological effects of 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol and its analogs are often rooted in their ability to inhibit specific enzymes. This targeted inhibition can disrupt cellular signaling pathways that are critical for cancer cell growth and survival, as well as the life cycles of various pathogens.
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. mdpi.com Kinase inhibitors that target this pathway can effectively halt cell proliferation and induce cell death. The combination of inhibitors targeting different points in this pathway, such as combining a CDK4/6 inhibitor like palbociclib (B1678290) with a PI3K inhibitor, has shown synergistic effects in hampering cancer cell proliferation and inducing senescence in malignant pleural mesothelioma cells. nih.gov This is because CDK4/6 inhibition can lead to increased AKT activation, which can be counteracted by a PI3K inhibitor. nih.gov Similarly, combining MEK inhibitors with PI3K/mTOR inhibitors has proven effective in NRAS mutant melanoma. nih.gov
| Pathway | Inhibitor Type | Effect | Rationale |
| PI3K/Akt/mTOR | Dual PI3K/mTOR inhibitors | Overcome resistance to single-target inhibitors. mdpi.com | Addresses compensatory activation of PI3K in response to mTORC1 inhibition. mdpi.com |
| CDK4/6 and PI3K/mTOR | Sequential combination | Synergistic anti-tumor effect. nih.gov | CDK4/6 inhibition can increase AKT activation, which is then blocked by the PI3K inhibitor. nih.gov |
| MEK and PI3K/mTOR | Combination | Synergistic inhibition of cell viability. nih.gov | Simultaneous targeting of two key signaling cascades in NRAS mutant melanoma. nih.gov |
The enzymatic inhibitory activity of quinolinone analogs extends beyond kinases. For instance, the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is essential for viral replication, has been identified as a target for various inhibitors. nih.gov In silico studies have identified natural compounds that show promise as potential inhibitors of SARS-CoV-2 Mpro, with favorable binding affinities. nih.govpharmascigroup.us These computational approaches help in screening for potential drug candidates that can then be further investigated through in vitro and in vivo studies. pharmascigroup.us
Antimicrobial and Antifungal Activity Assessment (In Vitro)
In addition to their anticancer properties, some analogs have demonstrated notable antimicrobial and antifungal activities. For example, 2-methoxy-1,4-naphthoquinone (B1202248) (MeONQ), isolated from Impatiens balsamina L., has shown significant in vitro activity against multiple antibiotic-resistant strains of Helicobacter pylori. nih.gov Its minimum inhibitory concentrations (MICs) were found to be in the range of 0.156–0.625 μg/mL. nih.gov
Furthermore, novel synthesized pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines have been tested for their antifungal properties against clinically important fungi such as Candida albicans and Cryptococcus neoformans. researchgate.net Several of these compounds exhibited moderate activity against both fungal strains. researchgate.net Another compound, 6-methoxy-1H-indole-2-carboxylic acid (MICA), has also shown promising antifungal activities. nih.gov
| Compound/Analog | Organism | Activity | MIC/MBC |
| 2-methoxy-1,4-naphthoquinone (MeONQ) | Helicobacter pylori (antibiotic-resistant) | Bactericidal | MIC: 0.156–0.625 μg/mL, MBC: 0.313–0.625 μg/mL. nih.gov |
| Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines | Candida albicans, Cryptococcus neoformans | Antifungal | Moderate activity observed for several compounds. researchgate.net |
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Fungi | Antifungal | Promising antifungal activities. nih.gov |
Modulation of Neurological Pathways (e.g., Serotonin (B10506) Receptors, Monoamine Oxidase)
The structural scaffold of quinoline (B57606) is a recognized pharmacophore in the development of agents targeting the central nervous system. Although direct studies on this compound's interaction with neurological pathways are limited, research on related quinoline and indole (B1671886) analogs provides valuable insights.
Serotonin Receptors: The serotonin (5-HT) receptor family is a key target for therapeutic intervention in a variety of neuropsychiatric disorders. Methoxy-substituted indole analogs have been investigated for their binding affinity at human 5-HT6 serotonin receptors. sci-hub.se For instance, compounds with a methoxy (B1213986) group on the indole ring have shown varying affinities, suggesting that the position and nature of substituents play a crucial role in receptor interaction. sci-hub.se While these are not direct analogs of this compound, the data underscores the potential for methoxy-containing heterocyclic compounds to interact with serotonin receptors. Further research would be necessary to determine if this compound or its analogs exhibit any significant affinity or modulatory activity at these or other serotonin receptor subtypes.
Monoamine Oxidase: Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases. nih.gov Certain pyridine-based compounds have been shown to inhibit both MAO-A and MAO-B. For example, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) acts as a competitive inhibitor of MAO-A and a noncompetitive, time-dependent inhibitor of MAO-B in rat brain in vitro. nih.gov The inhibitory potential of various natural and synthetic compounds against MAO is an active area of research, with many heterocyclic structures showing promise. nih.gov However, specific data on the MAO inhibitory activity of this compound is not currently available.
Preclinical In Vivo Efficacy Studies
Preclinical in vivo studies are essential to evaluate the therapeutic potential and pharmacological activity of new chemical entities in a whole-organism context.
Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research. While no in vivo xenograft studies specifically report on this compound, research on compounds with similar structural motifs, such as methoxy-substituted chalcones, has demonstrated antitumor effects in such models. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was shown to inhibit the growth of human liver cancer SMMC-7721 cells in a solid human tumor xenograft model. nih.govnih.gov In this study, the average tumor weight in the control group was significantly higher than in the group treated with DMC. nih.govnih.gov This highlights the potential for methoxy-containing small molecules to exhibit in vivo antitumor activity, although direct evidence for the quinolinol derivative is lacking.
Investigations into Other Biological Modulations (e.g., Nematicidal, Antiplatelet Activity)
Beyond neurological and anticancer applications, quinoline derivatives have been explored for a range of other biological activities.
Nematicidal Activity: Plant-parasitic nematodes pose a significant threat to agriculture, and there is a continuous search for new nematicidal agents. Various substituted isoxazoles and botanicals have been evaluated for their nematicidal activity against root-knot nematodes like Meloidogyne javanica. researchgate.netmdpi.com Essential oils and their components have also demonstrated nematicidal effects. mdpi.com While the nematicidal potential of substituted dihydroquinolinols has been considered, specific studies on this compound in this context are not prominent in the literature. The diverse chemical space of nematicidal compounds suggests that quinoline-based structures could be a fruitful area for future investigation. nih.gov
Antiplatelet Activity: The inhibition of platelet aggregation is a key strategy in the prevention and treatment of cardiovascular diseases. Certain quinolone derivatives have been identified as having antiplatelet effects. One study characterized 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297) as an effective antiplatelet agent both in vitro and in vivo. nih.govresearchgate.net This compound was found to inhibit cyclooxygenase-1 (Cox-1), leading to a downregulation of thromboxane (B8750289) A2 and subsequent inhibition of platelet aggregation. nih.govresearchgate.net While this compound is structurally distinct from this compound, it demonstrates that the quinoline scaffold can be a basis for the development of antiplatelet agents. The specific antiplatelet activity of this compound remains to be determined.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design and Synthesis of Analogs for SAR Elucidation
The rational design of analogs for 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol is guided by its core structure, which consists of a 1,2-dihydroquinolin-4-ol scaffold substituted with a methyl group at the N1 position and a methoxy (B1213986) group at the C6 position. The synthesis of analog libraries allows for a comprehensive exploration of the chemical space around this core structure.
Synthetic strategies often begin with the construction of the quinoline (B57606) ring system. Methods like the Doebner reaction, which involves the condensation of an aniline (B41778) (such as p-anisidine), an aldehyde, and pyruvic acid, can be employed to generate substituted quinoline-4-carboxylic acids nih.gov. These intermediates can then be subjected to further chemical transformations to introduce diversity. For instance, reduction of a carboxylic acid at the C4 position can yield a hydroxymethyl group, a motif known to be important for activity in some quinoline series nih.gov.
The synthesis of a focused library of analogs would involve systematic modifications at key positions:
N1-Position: The N-methyl group can be replaced with a series of alkyl groups (ethyl, propyl, etc.), cycloalkyl groups, or aryl substituents to probe the steric and electronic requirements at this position. Synthesis could involve the N-alkylation of the corresponding N-H precursor.
C6-Position: The role of the methoxy group can be investigated by synthesizing analogs where it is replaced by other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) to assess steric tolerance. Additionally, its position could be moved to other locations on the aromatic ring (C5, C7, C8) to evaluate positional isomers. Replacing it with bioisosteres like hydroxyl, halogen, or trifluoromethyl groups would help determine the importance of its electron-donating and lipophilic properties.
C4-Position: The 4-hydroxyl group is a potential hydrogen bond donor and acceptor. Analogs can be synthesized where this group is converted to an ether or ester to block its hydrogen-bonding capability and increase lipophilicity. It could also be replaced with other functional groups like an amino or thiol group to alter potential interactions with biological targets.
Correlation of Specific Structural Motifs with Biological Potency and Selectivity
The Quinolone/Dihydroquinolone Core: The quinoline and related heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry, as they are found in a wide array of bioactive molecules and natural products, indicating their ability to interact with diverse biological targets mdpi.commdpi.com.
The 6-Methoxy Group: The position of methoxy substituents on aromatic rings is often critical for biological activity. Studies on other heterocyclic compounds have shown that a methoxy group at the 6-position can confer potent and specific bioactivity. For example, moving a methoxy group from the 5- to the 6-position of an indolyl-propenone scaffold switched the mechanism of anticancer activity from the induction of methuosis to the disruption of microtubules, accompanied by a significant increase in potency nih.gov. In docking studies of 6-methoxy-2-arylquinolines, the oxygen atom of the methoxy group was found to form a key hydrogen bond with amino acid residues in the binding pocket of P-glycoprotein nih.gov. This highlights the potential of the 6-methoxy group to act as a crucial interaction point with a biological target.
The 4-Hydroxyl Group: A hydroxyl group at the C4 position is pivotal for establishing interactions within a target binding site. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical determinant of binding affinity. SAR studies on a series of 6-methoxy-2-arylquinolines revealed that a hydroxymethyl group at the C4 position plays a key role in their P-glycoprotein efflux inhibition activity nih.gov. This suggests that the 4-ol in the target compound is likely essential for its biological function.
Impact of Substituent Effects on Bioactivity and Molecular Properties
The modification of substituents on the this compound scaffold can profoundly impact its bioactivity and molecular properties through steric, electronic, and lipophilic effects.
The electronic nature of the C6 substituent is particularly important. The existing methoxy group is an electron-donating group through resonance, which can influence the reactivity and binding interactions of the entire quinoline ring system. Replacing it with an electron-withdrawing group (e.g., nitro, cyano) would drastically alter the electronic distribution and could either enhance or abolish activity depending on the specific biological target. Studies on aromatic cyclic seleninates have shown that a para-methoxy substituent enhances antioxidant activity due to its mesomeric (electron-donating) effect nih.gov.
The position of the methoxy group is also a critical factor. Research on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones demonstrated that the placement of methoxy groups significantly influenced antimigratory activity researchgate.net. This underscores the need to explore positional isomers (e.g., 5-methoxy, 7-methoxy, 8-methoxy) of the target compound to identify the optimal substitution pattern for a desired biological effect.
The following interactive table summarizes the predicted impact of various substituent modifications on the properties of the parent compound.
| Modification Position | Substituent Change | Predicted Impact on Property | Rationale |
|---|---|---|---|
| C6-Methoxy | Shift to C7 or C8 | Altered potency and selectivity | Changes orientation of H-bond acceptor and steric profile. |
| C6-Methoxy | Replace with -OH | Increased polarity, new H-bond donor | Decreases lipophilicity; may alter binding mode. |
| C6-Methoxy | Replace with -CF3 | Increased lipophilicity, electron-withdrawing | Alters electronic properties of the aromatic ring. |
| N1-Methyl | Replace with -H | Increased polarity, new H-bond donor | May introduce new binding interactions or metabolic liabilities. |
| N1-Methyl | Replace with larger alkyl (e.g., -Ethyl, -Propyl) | Increased lipophilicity and steric bulk | Probes for steric tolerance in the N1 binding pocket. |
| C4-Hydroxyl | Convert to ether (e.g., -OCH3) | Increased lipophilicity, loss of H-bond donor | Tests the importance of the hydroxyl as a hydrogen bond donor. |
Computational Approaches to SAR/SPR Modeling (e.g., QSAR, Comparative Molecular Field Analysis)
Computational chemistry provides powerful tools for understanding and predicting the SAR and SPR of this compound and its analogs, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) modeling is used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a library of analogs of the target compound, various 2D and 3D molecular descriptors would be calculated, such as lipophilicity (logP), molecular weight, polar surface area, and electronic properties nih.gov. Using machine learning algorithms, a QSAR model can be developed to predict the activity of newly designed, not-yet-synthesized compounds, allowing for the prioritization of synthetic efforts on the most promising candidates preprints.org.
Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. If the target of this compound is known, docking studies can provide invaluable insights into its binding mode. This would allow researchers to visualize how the 6-methoxy and 4-hydroxyl groups interact with specific amino acid residues in the active site, explaining the observed SAR. For instance, docking studies on related quinoline derivatives have helped to rationalize their inhibitory activity by identifying key hydrogen bonding and π-π stacking interactions nih.govresearchgate.net. This information can then be used to guide the design of new analogs with improved binding affinity and selectivity.
Together, these computational approaches provide a robust framework for rationalizing experimental SAR data and guiding the design of next-generation compounds based on the this compound scaffold.
Applications of 6 Methoxy 1 Methyl 1,2 Dihydroquinolin 4 Ol in Advanced Chemical and Biomedical Research
Utilization as a Versatile Synthetic Scaffold and Building Block for Complex Molecules
There is no specific information in the reviewed literature detailing the use of 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol as a synthetic scaffold. However, the foundational structure, the quinoline (B57606) ring system, is a cornerstone in synthetic chemistry. For instance, related compounds like 6-methoxy-2-arylquinoline-4-carboxylic acids are synthesized via methods such as the Doebner reaction and serve as precursors for more complex molecules, including potential P-glycoprotein inhibitors. nih.gov Similarly, various 1,2,3,4-tetrahydroquinolines are recognized as crucial building blocks and intermediates in the synthesis of pharmaceuticals and other complex organic molecules. chemimpex.commdpi.com The synthesis of quinolin-4(1H)-ones and related dihydroquinolinones often involves domino reactions, highlighting the adaptability of this core structure in creating diverse molecular architectures. nih.gov
Development of Chemical Probes and Biosensors for Biological Systems
Direct applications of this compound in the development of chemical probes or biosensors have not been reported in the available scientific literature. The broader class of quinoline derivatives, however, is known for its fluorescent properties, a key characteristic for many chemical probes. This suggests a potential, yet unexplored, avenue for the application of this specific compound.
Contribution to the Design of Novel Drug Candidates (Preclinical Stage)
While there is no preclinical data specifically for this compound, the quinoline and quinolinone scaffolds are prolific in drug discovery. Various derivatives have been investigated for a wide range of therapeutic effects.
Anticancer Activity: Diarylquinoline derivatives are studied for their potential anticancer, antitubercular, antifungal, and antiviral activities. mdpi.com Furthermore, certain 4-hydroxyquinolone analogues have been synthesized and investigated for their anticancer properties. nih.gov
P-glycoprotein Inhibition: 6-methoxy-2-arylquinolines have been designed as potential inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov
Other Therapeutic Areas: Functionalized methoxy (B1213986) quinoline derivatives have been evaluated as potential antiepileptic and anti-Alzheimer drug candidates. researchgate.net The core structure is also integral to antimalarial drugs like quinine. mdpi.com
The following table summarizes the biological activities of various related quinoline scaffolds.
| Compound Class | Biological Activity Investigated | Key Findings |
| 6-Methoxy-2-arylquinolines | P-glycoprotein Inhibition | Alcoholic derivatives showed potent inhibition, stronger than the reference drug verapamil. nih.gov |
| 2,4-Diarylquinolines | Anticancer, Antifungal, Antiviral | Considered an interesting model for designing new pharmacological agents. mdpi.com |
| Functionalized Methoxy Quinolines | Antiepileptic, Anti-Alzheimer | Compounds showed strong inhibitory effects on enzymes like acetylcholinesterase. researchgate.net |
| 4-Hydroxy-2-thioxo-1,2-dihydroquinolines | Antibacterial, Antiviral (HBV) | Derivatives showed high inhibition of Hepatitis B Virus replication in vitro. mdpi.com |
This table is for illustrative purposes based on related structures, as no direct data exists for this compound.
Role in Advanced Materials Science and Functional Molecules
The application of this compound in materials science has not been documented. However, the parent 6-Methoxy-1,2,3,4-tetrahydroquinoline finds use in the development of new materials, including polymers. chemimpex.com The diarylquinoline substructure has also been applied in functional material chemistry. mdpi.com These examples point to the latent potential of the quinoline framework in materials science, an area where the specific contributions of this compound remain to be explored.
Future Perspectives and Emerging Research Directions for 6 Methoxy 1 Methyl 1,2 Dihydroquinolin 4 Ol Chemistry
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of quinoline-based compounds, including derivatives of 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol. These computational tools can accelerate the design-make-test-analyze cycle, reduce costs, and improve the success rate of drug discovery programs. researchgate.net
Future research can leverage AI and ML in several key areas. Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms like k-nearest neighbors (KNN), decision trees, and back-propagation neural networks (BPNN), can predict the biological activity of novel analogs of this compound before they are synthesized. researchgate.net Deep learning models have already been successfully designed to predict the activity of aminoquinoline drugs with high accuracy, a methodology that could be adapted for this compound. nih.gov
Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency against a target, low toxicity, or favorable pharmacokinetic profiles. researchgate.net Machine learning can also aid in synthetic chemistry by predicting the outcomes of organic reactions, thus helping to plan more efficient synthetic routes. researchgate.net By using the docking scores of a compound against an ensemble of protein structures as features, ML models can enhance predictive performance and identify promising candidates. mdpi.com
| AI/ML Application | Description | Potential Impact on this compound | References |
|---|---|---|---|
| QSAR Modeling | Develops models that correlate molecular structures with biological activity using techniques like regression and neural networks. | Prediction of therapeutic activity (e.g., anticancer, antimicrobial) for new analogs, guiding synthetic efforts. | researchgate.net |
| Deep Learning | Utilizes deep neural networks to analyze complex datasets and predict compound activity with high accuracy. | More precise prediction of biological functions and potential off-target effects. | nih.gov |
| Generative Molecular Design | Employs generative adversarial networks (GANs) or other models to create novel molecular structures with desired properties. | De novo design of optimized derivatives with enhanced potency and better drug-like properties. | researchgate.netresearchgate.net |
| Reaction Prediction | Uses neural networks to predict the products of chemical reactions, aiding in the planning of synthetic pathways. | Optimization of synthesis routes, improving yield and reducing the need for trial-and-error experimentation. | researchgate.net |
| Ensemble Docking-ML | Combines molecular docking results with machine learning to improve the prediction of active vs. inactive compounds. | Enhanced virtual screening to identify derivatives with a high probability of binding to a specific biological target. | mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas
While quinoline derivatives have a long history as antimalarial agents, modern research is uncovering a vast spectrum of therapeutic possibilities. nih.gov Future investigations into this compound should extend beyond classical applications to explore its potential in oncology, neurodegenerative diseases, and infectious diseases, driven by the identification of novel biological targets.
In oncology, certain quinoline derivatives have been found to inhibit cancer cell growth by targeting specific kinases, which are enzymes crucial for cancer cell signaling and proliferation. biosynce.com This opens a promising avenue to test this compound and its analogs for kinase inhibitory activity in various cancer cell lines. Another critical area is the development of compounds that can overcome multidrug resistance in cancer, a phenomenon often linked to efflux pumps like P-glycoprotein. nih.gov
The potential for quinoline derivatives in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease is also an emerging field. biosynce.com Some compounds have shown neuroprotective effects and an ability to modulate neurotransmitter systems. biosynce.com Research could focus on whether this compound can inhibit enzymes like acetylcholinesterase or prevent the aggregation of toxic proteins in the brain. nih.gov
In the realm of infectious diseases, the rise of antimicrobial resistance necessitates new therapeutic strategies. Quinoline-based compounds are being investigated for their ability to combat biofilm-associated infections, which are notoriously resistant to conventional antibiotics. bioengineer.org Furthermore, the antiviral potential of quinolines has been highlighted by research into protease inhibitors against viruses like SARS-CoV-2. nih.gov
| Therapeutic Area | Potential Biological Target | Relevance for this compound Research | References |
|---|---|---|---|
| Oncology | Kinases, P-glycoprotein, DNA | Screening for anticancer activity and ability to reverse multidrug resistance. | nih.govbiosynce.comnih.gov |
| Neurodegenerative Diseases | Acetylcholinesterase, neurotransmitter systems, protein aggregates | Evaluation for neuroprotective properties and potential treatment of Alzheimer's or Parkinson's disease. | biosynce.comnih.gov |
| Infectious Diseases (Bacterial) | Bacterial biofilms, essential bacterial enzymes | Investigation of antimicrobial activity, especially against drug-resistant strains and biofilms. | bioengineer.org |
| Infectious Diseases (Viral) | Viral proteases (e.g., SARS-CoV-2 Mpro) | Screening for antiviral activity by targeting key viral enzymes. | nih.gov |
| Leishmaniasis | Leishmania parasite enzymes | Testing for antiprotozoal activity, potentially as a hybrid molecule to enhance potency. | nih.gov |
Development of Sustainable and Efficient Synthetic Routes
The principles of green chemistry are becoming increasingly important in pharmaceutical and chemical manufacturing. Traditional methods for synthesizing the quinoline scaffold, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often suffer from drawbacks like harsh reaction conditions, long reaction times, and the use of hazardous chemicals. nih.gov Future work on this compound should focus on developing synthetic routes that are more sustainable, efficient, and environmentally benign.
A key trend is the use of novel catalytic systems. Nanocatalysts, for instance, offer high efficiency and can be easily recovered and reused, reducing waste. acs.orgnih.gov Methodologies employing green solvents, particularly water, are highly desirable to minimize the environmental impact of organic solvents. acs.org Energy-efficient techniques such as microwave irradiation and ultrasound assistance can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purity. nih.govbenthamdirect.comnih.gov
Moreover, the development of one-pot, multicomponent reactions represents a significant step towards efficiency. nih.govnih.gov These strategies allow for the synthesis of complex quinoline derivatives in a single step from simple starting materials, minimizing purification steps and solvent usage. Adapting such green methodologies for the synthesis of this compound and its derivatives would not only be environmentally responsible but also economically advantageous for larger-scale production.
| Parameter | Traditional Methods (e.g., Skraup, Friedländer) | Green/Sustainable Methods | References |
|---|---|---|---|
| Reaction Conditions | High temperatures, strong acids, harsh reagents. | Milder conditions, often at room or moderate temperature. | nih.govacs.org |
| Solvents | Often use hazardous organic solvents. | Use of green solvents (water, ethanol) or solvent-free conditions. | acs.orgbenthamdirect.com |
| Catalysts | Stoichiometric amounts of catalysts or strong acids. | Recyclable catalysts, nanocatalysts, biocatalysts. | acs.orgnih.gov |
| Energy Source | Conventional heating. | Microwave irradiation, ultrasound. | nih.govnih.gov |
| Efficiency | Often multi-step with intermediate purifications. | One-pot, multicomponent reactions with high atom economy. | nih.govnih.gov |
| Reaction Time | Typically several hours to days. | Can be reduced to minutes. | nih.govnih.gov |
Advanced Characterization Techniques for Dynamic Molecular Behavior
While standard analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the static structure of a synthesized compound, a deeper understanding of its biological activity requires studying its dynamic behavior. mdpi.commdpi.com Future research on this compound will benefit greatly from the application of advanced computational and spectroscopic methods to characterize its conformational flexibility, stability, and interactions with biological macromolecules.
Molecular Dynamics (MD) simulations are a powerful computational tool for this purpose. MD can model the behavior of a molecule over time, providing insights into its conformational stability, flexibility, and how it binds to a protein target. nih.govresearchgate.net By simulating the compound in a solvated environment, researchers can analyze key intermolecular interactions, calculate binding free energies, and understand the dynamic nature of the ligand-protein complex, which is crucial for rational drug design. nih.govtandfonline.com
In conjunction with MD, quantum-molecular methods like Density Functional Theory (DFT) can be used to calculate descriptors related to molecular reactivity, such as charge distribution, frontier molecular orbitals, and ionization energy. arabjchem.org These calculations can help explain the molecule's electronic properties and its propensity to interact with specific residues in a target's active site. arabjchem.org Experimentally, advanced 2D-NMR techniques can provide more detailed structural information and confirm molecular conformations in solution. mdpi.commdpi.com Together, these advanced characterization methods will provide a comprehensive picture of the molecular behavior of this compound, guiding further optimization and development.
| Technique | Type | Information Provided | Relevance for this compound | References |
|---|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Computational | Conformational stability, ligand-protein binding dynamics, residue flexibility, binding free energy, intermolecular interactions. | Understanding how the compound interacts with a biological target over time. | nih.govnih.govresearchgate.net |
| Density Functional Theory (DFT) | Computational | Electronic properties, charge distribution (MEP), frontier molecular orbitals (HOMO/LUMO), reactivity descriptors. | Predicting reactivity and the nature of chemical bonds and interactions. | arabjchem.org |
| 2D-NMR Spectroscopy (e.g., HMQC, COSY) | Experimental | Detailed structural elucidation, assignment of proton and carbon signals, spatial relationships between atoms. | Unambiguous confirmation of the compound's structure and conformation in solution. | mdpi.commdpi.com |
| X-ray Crystallography | Experimental | Precise 3D atomic coordinates of the compound in its solid, crystalline state. | Provides a definitive static structure which can be used as a starting point for MD simulations. | mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, tetrahydroquinoline derivatives (e.g., 1-Tosyl-2,3-dihydroquinolin-4(1H)-one) are synthesized via reaction with TsCl, followed by hydrolysis and purification . Key variables include:
- Catalyst selection: Use of TsCl or H2SO4 for tosylation/cyclization.
- Reaction time: Extended times (12–24 hrs) improve cyclization efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >80% purity .
Reference structural data (InChI, SMILES) from PubChem and DSSTox for validation .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR: Compare 1H/13C-NMR peaks with PubChem data (e.g., δH 12.84 for phenolic -OH in DMSO-d6) .
- HRMS/Gas Chromatography: Confirm molecular weight (189.21 g/mol) and fragmentation patterns .
- Melting Point Analysis: Match literature values (e.g., derivatives like 8f melt at 264–266°C) .
Cross-check CAS Registry (15644-90-3) and DSSTox ID (DTXSID30935452) for consistency .
Q. What experimental approaches are recommended to determine solubility and stability in biological assays?
- Methodological Answer:
- Solubility: Test in DMSO (common stock solvent) and serially dilute in PBS or cell culture media (final DMSO ≤0.1%) .
- Stability: Use HPLC-UV to monitor degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hrs.
- Storage: Store at room temperature in airtight, light-protected containers to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer:
- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., triazole or methylidene groups) to assess impact on bioactivity .
- In Vitro Assays: Test derivatives against target pathways (e.g., apoptosis in HL-60 cells via caspase-3 activation) .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptors like adrenergic agents .
Q. What mechanisms underlie the pro-apoptotic effects of this compound in cancer cells?
- Methodological Answer:
- Cell-Based Assays: Treat HL-60 cells with IC50 doses and analyze apoptosis via Annexin V/PI staining .
- Western Blotting: Quantify pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and anti-apoptotic markers (Bcl-2).
- ROS Detection: Use DCFH-DA fluorescence to measure reactive oxygen species (ROS) induction .
Q. How can researchers resolve contradictions in reported biological activities of quinolinone derivatives?
- Methodological Answer:
- Comparative Studies: Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations).
- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in EC50/IC50 values .
- Dose-Response Curves: Clarify whether discrepancies arise from concentration-dependent effects (e.g., dual agonist/antagonist behavior) .
Q. What strategies improve the bioavailability of this compound in preclinical models?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
